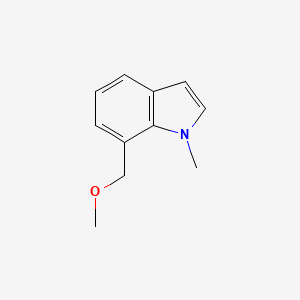

7-(Methoxymethyl)-1-methyl-1H-indole

Description

Ubiquity and Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole motif is a recurring theme in nature, forming the core of the essential amino acid tryptophan. This prevalence extends to a wide array of natural products, including alkaloids, pigments, and signaling molecules. rsc.org Its presence is not merely a biological curiosity; the indole ring system's electron-rich nature makes it a versatile participant in a variety of chemical transformations. acs.org This reactivity has been harnessed by synthetic chemists to construct intricate molecular architectures. The structural rigidity and planar nature of the indole nucleus also contribute to its ability to interact with biological targets, making it a frequent feature in medicinal chemistry. openmedicinalchemistryjournal.com

Importance of Functionalized Indole Derivatives in Contemporary Chemical Research

While the parent indole is a crucial starting point, it is the introduction of functional groups onto the indole scaffold that unlocks a vast chemical space with diverse properties and applications. acs.orgnih.gov The functionalization of indoles at various positions (N1, C2, C3, and the benzene (B151609) ring carbons C4-C7) can dramatically alter the molecule's electronic and steric properties, leading to novel reactivity and biological activity. researchgate.netrsc.org For instance, the introduction of substituents can direct further chemical modifications, enabling the regioselective synthesis of complex indole derivatives. nih.gov In materials science, functionalized indoles are explored for their potential in developing organic electronics and sensors.

Contextualizing 7-(Methoxymethyl)-1-methyl-1H-indole within Indole Heterocyclic Chemistry

This compound is a specific example of a functionalized indole that incorporates several key features. The methyl group at the N1 position removes the acidic proton, influencing the compound's reactivity and solubility. The methoxymethyl substituent at the C7 position introduces a flexible ether linkage, which can impact conformational preferences and potential binding interactions. The functionalization at the C7 position is of particular interest as it is generally more challenging to achieve selectively compared to modifications at the more reactive C2 and C3 positions of the pyrrole (B145914) ring. rsc.org The study of such specifically substituted indoles is crucial for understanding the structure-activity relationships of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

7-(methoxymethyl)-1-methylindole |

InChI |

InChI=1S/C11H13NO/c1-12-7-6-9-4-3-5-10(8-13-2)11(9)12/h3-7H,8H2,1-2H3 |

InChI Key |

RLGSQIDOQFPMQT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)COC |

Origin of Product |

United States |

Synthesis and Characterization of 7 Methoxymethyl 1 Methyl 1h Indole

A likely approach would involve a multi-step synthesis starting from a suitable 7-substituted indole (B1671886). One potential pathway could begin with the reduction of 1-methyl-1H-indole-7-carbaldehyde. This aldehyde can be prepared through various methods, including the formylation of 1-methylindole (B147185). The reduction of the aldehyde to the corresponding alcohol, (1-methyl-1H-indol-7-yl)methanol, can be achieved using standard reducing agents like sodium borohydride. Subsequent etherification of this alcohol, for instance, through a Williamson ether synthesis by reacting it with a methylating agent such as methyl iodide in the presence of a base, would yield the target compound, 7-(Methoxymethyl)-1-methyl-1H-indole.

Alternative strategies could involve the direct C-H functionalization of 1-methylindole at the C7 position, a field that has seen significant advancements. nih.govnih.gov These methods often employ transition-metal catalysts and directing groups to achieve high regioselectivity.

Table 1: Postulated Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

The characterization of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-methyl group, a singlet for the methoxy (B1213986) group's methyl protons, and a singlet for the methylene (B1212753) protons of the methoxymethyl group. |

| ¹³C NMR | Resonances for the eight carbons of the indole core, the N-methyl carbon, the methoxy carbon, and the methylene carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-O stretching vibrations. |

Reactivity of 7 Methoxymethyl 1 Methyl 1h Indole

Overview of Classical and Modern Indole Ring Formation Strategiesrsc.orgnumberanalytics.com

The construction of the indole framework has been a subject of intense study for over a century, leading to a rich portfolio of named reactions that have become fundamental in organic synthesis. nih.govbyjus.com These classical methods, while foundational, are often complemented by modern, catalytic approaches that offer milder reaction conditions and broader substrate scope. rsc.orgrsc.org

Fischer Indole Synthesis and Mechanistic Considerations for Substituted Indolesrsc.orgnumberanalytics.commdpi.com

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. byjus.comwikipedia.orgtestbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.orgtestbook.com

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Formation of Phenylhydrazone: The initial step is the condensation of a phenylhydrazine with a carbonyl compound. numberanalytics.com

Tautomerization to Enamine: The resulting phenylhydrazone tautomerizes to the more reactive enamine form. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step. numberanalytics.combyjus.com

Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org

The substitution pattern of the resulting indole is determined by the choice of the starting phenylhydrazine and carbonyl compound. For the synthesis of a 1,7-disubstituted indole like this compound, one would start with a 1-methyl-2-substituted phenylhydrazine. The nature of the substituent at the 2-position of the phenylhydrazine and the choice of the carbonyl partner are critical for directing the cyclization to yield the desired 7-substituted product. Unsymmetrical ketones can lead to regioisomeric products, and the reaction conditions, such as the acidity of the medium, can influence this selectivity. byjus.comthermofisher.com

A significant modern advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.orgorganic-chemistry.org This approach expands the scope of the Fischer indole synthesis by avoiding the often-unstable aryl hydrazines. organic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | (Substituted) Phenylhydrazine and an aldehyde or ketone. | wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). | testbook.com |

| Key Intermediate | Arylhydrazone which isomerizes to an enamine. | wikipedia.org |

| Key Step | wikipedia.orgwikipedia.org-Sigmatropic rearrangement. | numberanalytics.com |

| Modern Variation | Buchwald modification using palladium catalysis. | wikipedia.orgorganic-chemistry.org |

Reissert Indole Synthesis and its Utility in Derivative Preparationrsc.orgnumberanalytics.comwikipedia.org

The Reissert indole synthesis offers a pathway to indoles starting from ortho-nitrotoluenes and diethyl oxalate (B1200264). wikipedia.org This method is particularly useful for the preparation of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole or other derivatives. wikipedia.orgresearchgate.net

The synthesis proceeds in a few key stages:

Condensation: An o-nitrotoluene derivative undergoes condensation with diethyl oxalate in the presence of a base, typically an alkoxide like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

Reductive Cyclization: The nitro group of the pyruvate (B1213749) intermediate is then reduced, commonly with zinc in acetic acid or through catalytic hydrogenation, which leads to a spontaneous cyclization to yield the indole-2-carboxylic acid. rsc.orgwikipedia.orgresearchgate.net

Decarboxylation: If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating. wikipedia.orgresearchgate.net

The Reissert synthesis is valuable for producing indoles with specific substitution patterns that may be difficult to access through other methods. rsc.orgchemicalbook.com For instance, starting with a substituted o-nitrotoluene allows for the introduction of functionalities on the benzene (B151609) ring of the indole nucleus. rsc.org

Madelung and Bischler Indole Syntheses: Scope and Limitationsnumberanalytics.comwikipedia.org

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is generally limited to the preparation of 2-alkylindoles due to the harsh reaction conditions, which often involve temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides. chemicalbook.comwikipedia.org A modern variation of this reaction utilizes organolithium bases at milder temperatures, expanding its applicability to substrates with more sensitive functional groups. chemicalbook.com

The Bischler indole synthesis , also known as the Bischler–Möhlau synthesis, involves the reaction of an α-haloketone or α-hydroxyketone with an excess of an arylamine. researchgate.netresearchgate.net The reaction mechanism is complex and can lead to a mixture of products. researchgate.net While it has been used for the synthesis of 2-arylindoles and polycyclic indoles, its scope can be limited by the availability of the starting materials and the potential for side reactions. researchgate.net

Nenitzescu Indole Synthesis for Specific Hydroxylated Indolesnumberanalytics.com

The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgresearchgate.net The mechanism is believed to proceed through a Michael addition followed by a cyclization and elimination sequence. wikipedia.org This method is particularly significant because the 5-hydroxyindole scaffold is a key structural motif in many biologically important molecules, including the neurotransmitter serotonin. wikipedia.orgresearchgate.net While direct synthesis of 7-substituted indoles is not the primary application, the principles of this reaction highlight the diverse strategies available for constructing functionalized indole rings.

Advanced Catalytic and Cascade Approaches for Indole Constructionrsc.orgrsc.orgmdpi.comresearchgate.netrsc.org

Modern organic synthesis has seen a surge in the development of catalytic methods for indole formation, offering advantages in terms of efficiency, selectivity, and functional group tolerance. indianchemicalsociety.comnih.gov

Palladium-Catalyzed Cycloisomerization and Annulation Strategiesrsc.orgresearchgate.netrsc.org

Palladium catalysis has emerged as a particularly powerful tool for the construction of the indole nucleus. mdpi.com These methods often involve the cyclization of appropriately substituted anilines or related precursors.

Cycloisomerization reactions, for example, can transform o-alkynyl anilines into indoles. mdpi.com This process is often highly efficient and can be performed under relatively mild conditions. The substitution pattern of the resulting indole can be controlled by the substituents on the starting alkyne and aniline (B41778).

Annulation strategies represent another versatile approach. These methods typically involve the palladium-catalyzed reaction of an aniline derivative with a suitable coupling partner, such as a dibromoalkane or an aldehyde, to construct the indole ring in a single step. rsc.orgresearchgate.net For instance, a facile, one-step synthesis of annulated indoles from (N–H) indoles and dibromoalkanes has been developed through a palladium-catalyzed double alkylation process. rsc.org This reaction proceeds through a palladium-catalyzed norbornene-mediated C2-alkylation of indoles followed by regioselective cyclization. rsc.org

These advanced catalytic methods provide a powerful and flexible platform for the synthesis of a wide array of substituted indoles, including those with complex substitution patterns like this compound. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. mdpi.com

| Synthesis Method | Starting Materials | Key Features | Typical Products | Reference |

|---|---|---|---|---|

| Fischer | Arylhydrazones | Acid-catalyzed, wikipedia.orgwikipedia.org-sigmatropic rearrangement. | Substituted indoles. | byjus.comwikipedia.org |

| Reissert | o-Nitrotoluenes, diethyl oxalate | Base-catalyzed condensation, reductive cyclization. | Indole-2-carboxylic acids. | wikipedia.org |

| Madelung | N-Phenylamides | Strong base, high temperature. | 2-Alkylindoles. | wikipedia.org |

| Bischler | α-Haloketones/α-hydroxyketones, arylamines | Reaction with excess arylamine. | Substituted indoles. | researchgate.net |

| Nenitzescu | Benzoquinones, β-aminocrotonic esters | Acid-catalyzed condensation. | 5-Hydroxyindoles. | wikipedia.orgsynarchive.com |

| Palladium-Catalyzed | o-Alkynyl anilines, haloanilines, etc. | Mild conditions, high functional group tolerance. | Diverse substituted indoles. | mdpi.comrsc.org |

Transition Metal-Free and Green Chemistry Approaches in Indole Synthesis

In recent years, the development of transition-metal-free and green synthetic methods for indole synthesis has gained considerable attention. tandfonline.comrsc.orgresearchgate.net These approaches aim to reduce the reliance on expensive and potentially toxic metal catalysts, while also employing more environmentally benign reagents and reaction conditions. rsc.org

One notable strategy involves the use of a modified Koser reagent. tandfonline.com Another avenue is the iodine-mediated electrochemical C(sp³)–H amination, which allows for the switchable synthesis of indoles and indolines. tandfonline.com Furthermore, metal-free C–H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides a robust and operationally simple route to a variety of substituted indoles. acs.org This method avoids the need for transition-metal catalysts and proceeds through a proposed radical cation intermediate. acs.org

Green chemistry principles have also been applied to indole synthesis. For instance, a two-step reaction from readily available anilines and glyoxal (B1671930) dimethyl acetal (B89532) using formic acid and isocyanides in ethanol (B145695) delivers indoles under mild, metal-free conditions. rsc.org Additionally, the use of water as a solvent in the palladium-catalyzed reaction of 2-(2-aminoaryl)acetonitriles with arylboronic acids represents a greener approach. mdpi.com

Multicomponent Reactions for Indole Derivative Diversity

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity, and their application in indole synthesis is well-documented. arkat-usa.orgnih.govresearchgate.net These reactions allow for the formation of complex indole derivatives in a single step from three or more starting materials, offering high atom economy and operational simplicity. arkat-usa.org

A variety of MCRs have been employed to synthesize functionalized indoles. The Ugi and Passerini reactions, which utilize isocyanides, are prominent examples. arkat-usa.org The Mannich reaction, which condenses an activated carbonyl compound with an in-situ formed iminium species and an indole, is another classic MCR for producing gramine (B1672134) derivatives, which are valuable intermediates. arkat-usa.org

More recent developments include a one-pot Ugi-azide multicomponent reaction of indole, isocyanides, aldehydes, and TMSN₃. nih.gov Additionally, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles from indole, formaldehyde, and an amino hydrochloride. rsc.org Another innovative approach involves a two-step sequence starting with an Ugi MCR followed by an acid-induced cyclization to construct the indole core. rsc.org

| Multicomponent Reaction Type | Reactants | Key Features | Reference |

| Ugi-azide | Indole, isocyanides, aldehydes, TMSN₃ | One-pot synthesis of complex indoles. | nih.gov |

| Mannich Reaction | Indole, activated carbonyl, amine | Forms gramine derivatives, useful synthetic intermediates. | arkat-usa.org |

| Indole-fused heterocycle synthesis | Indole, formaldehyde, amino hydrochloride | Modular assembly of seven-membered rings. | rsc.org |

| Ugi-cyclization | Anilines, glyoxal dimethyl acetal, isocyanides | Two-step, sustainable synthesis of the indole core. | rsc.org |

Site-Selective Functionalization Strategies for Indole Derivatives

Achieving site-selectivity in the functionalization of the indole nucleus is a significant challenge due to the multiple reactive positions. nih.govacs.org While the C2 and C3 positions of the pyrrole ring are inherently more reactive, recent advancements have enabled the targeted functionalization of the benzene portion of the indole core, particularly at the C7 position. nih.govacs.orgrsc.org

N-1 Methylation Methodologies and N-Functionalization

The introduction of a methyl group at the N-1 position of the indole ring is a common and important transformation. A variety of methods have been developed to achieve this, ranging from classical approaches to more modern, selective techniques. acs.orgnih.gov

Traditional methods often involve the use of a base to deprotonate the indole nitrogen, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663). orgsyn.org For instance, indole can be treated with sodium amide or sodium hydride followed by methyl iodide. orgsyn.org Another classic approach uses methyl p-toluenesulfonate with anhydrous sodium carbonate. orgsyn.org

More recently, the focus has shifted towards milder and more selective methods. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and easy-to-handle solid methylating agent that provides monoselective N-methylation of indoles under mild basic conditions. acs.orgnih.gov This method exhibits high yields and excellent functional group tolerance. acs.orgnih.gov Dimethyl carbonate (DMC) has also been explored as a green methylating agent, often in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk

The selective N-hydroxymethylation of indoles can be achieved using polyformaldehyde with a base like K₂CO₃ under metal- and Lewis acid-free conditions. researchgate.net

| N-1 Methylation Reagent | Conditions | Key Features | Reference |

| Methyl Iodide / Sodium Amide | Liquid ammonia | Classical, strong base method. | orgsyn.org |

| Phenyl Trimethylammonium Iodide | Mild base | Monoselective, high yield, good functional group tolerance. | acs.orgnih.gov |

| Dimethyl Carbonate / DABCO | Catalytic | Green methylating agent. | st-andrews.ac.uk |

| Polyformaldehyde / K₂CO₃ | 1,4-dioxane | Selective N-hydroxymethylation. | researchgate.net |

Targeted C-7 Functionalization of the Indole Benzene Core

Functionalization at the C-7 position of the indole ring is notoriously difficult due to the lower intrinsic reactivity of the benzene core compared to the pyrrole ring. rsc.org However, the prevalence of 7-substituted indoles in bioactive molecules has driven the development of elegant strategies to achieve this transformation. rsc.orgnih.gov

Bartoli Indole Synthesis as a Route to 7-Substituted Indoles

The Bartoli indole synthesis is a powerful and direct method for preparing 7-substituted indoles. wikipedia.orgingentaconnect.comjk-sci.comingentaconnect.comthieme-connect.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of the ortho-substituent is crucial for the success of the reaction, as it facilitates a key arkat-usa.orgarkat-usa.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com The mechanism proceeds through the formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. wikipedia.org The flexibility of the Bartoli synthesis allows for the introduction of various substituents at the 7-position and can also be extended to the synthesis of substituted azaindoles. wikipedia.orgingentaconnect.com

| Starting Material | Reagent | Product | Key Feature | Reference |

| Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equiv.) | 7-Substituted indole | Direct and flexible route to 7-substituted indoles. | wikipedia.orgingentaconnect.comjk-sci.comthieme-connect.com |

| Ortho-substituted nitrosoarene | Vinyl Grignard reagent (2 equiv.) | 7-Substituted indole | Requires fewer equivalents of Grignard reagent. | wikipedia.orgjk-sci.com |

Directing Group Strategies for C-7 C-H Functionalization

A powerful strategy for achieving site-selective C-H functionalization at the C-7 position involves the use of directing groups. researchgate.netnih.govacs.orgresearchgate.net These groups are temporarily installed on the indole nitrogen (N-1) and coordinate to a metal catalyst, directing the functionalization to the adjacent C-7 position. researchgate.net

A variety of directing groups have been developed, with their steric bulk and electronic properties playing a crucial role in reactivity and selectivity. researchgate.net For example, the N-P(O)tBu₂ group has been used to direct C-7 arylation with palladium catalysts. nih.govacs.org Other successful directing groups include hydrosilyl, phosphinoyl, and pivaloyl groups. researchgate.net These strategies have enabled a range of C-7 functionalizations, including arylation, olefination, acylation, alkylation, and silylation. researchgate.netnih.govacs.org

Recent advancements have also explored transition-metal-free approaches. For instance, a pivaloyl group at the N-1 position can direct C-H borylation at C-7 using simple BBr₃, which can then be further functionalized. nih.govacs.org

| Directing Group | Catalyst System | Type of Functionalization | Reference |

| N-P(O)tBu₂ | Palladium | Arylation | nih.govacs.org |

| N-Pivaloyl | Rhodium | Alkenylation, Alkylation | researchgate.net |

| N-Pivaloyl | BBr₃ (metal-free) | Borylation | nih.govacs.org |

| N-Phosphinoyl | Palladium | Arylation | researchgate.net |

Radical Methodologies for Remote Functionalization

The direct functionalization of C-H bonds, particularly at the C7 position of the indole nucleus, presents a significant synthetic challenge. researchgate.net Radical-based methods have emerged as a powerful tool for achieving such transformations, often providing access to substitution patterns that are difficult to obtain through traditional ionic pathways.

Recent research has demonstrated the utility of radical-mediated heteroarylation of unactivated remote C(sp³)–H bonds through intramolecular heteroaryl migration. rsc.org While not directly applied to the synthesis of the target molecule in the reviewed literature, this principle of remote functionalization via radical translocation is highly relevant. rsc.orgnih.gov For instance, investigations into the regiochemistry of radical functionalization of indoles with cycloalkanes, promoted by di-tert-butyl peroxide (DTBP), have shown that the 2-, 4-, and 7-positions are primary sites of reaction. researchgate.net This inherent reactivity highlights the potential for developing a radical-based strategy to introduce a functional group at the C7 position, which could then be converted to a methoxymethyl group.

The mechanism of such reactions typically involves the generation of a radical species that can abstract a hydrogen atom from a specific position on the indole ring, dictated by the directing group or the inherent electronic properties of the indole nucleus. The resulting indole radical can then be trapped by a suitable coupling partner. rsc.org The challenge lies in achieving high regioselectivity for the C7 position, especially in the presence of other reactive sites. researchgate.netresearchgate.net

Strategies for Introducing Methoxymethyl Moieties onto Indole Scaffolds

The methoxymethyl group (CH₂OCH₃) is a common structural motif in medicinal chemistry and can be introduced onto an indole scaffold through various synthetic strategies.

The methoxymethyl ether (MOM) group is frequently employed as a protecting group for hydroxyl and amino functionalities in organic synthesis. nih.govadichemistry.com In the context of indole chemistry, the MOM group can be introduced onto a hydroxyl-substituted indole. For example, the treatment of a phenolic indole with a base like sodium hydride (NaH) followed by reaction with chloromethyl methyl ether (MOMCl) can yield the corresponding MOM-protected indole. nih.gov The choice of solvent can be critical in such reactions, with mixtures like THF and DMF improving the yield of the desired O-alkylated product over C-alkylation. nih.gov

While primarily used for protection, the strategic placement of a MOM group can influence the regioselectivity of subsequent reactions, effectively acting as a directing group. However, the direct use of a MOM group to direct functionalization to the C7 position of an indole that is already N-methylated would require a multi-step sequence, likely involving initial functionalization at a different position followed by ring construction or rearrangement.

The direct introduction of a methoxymethyl group at the C7 position of a pre-formed 1-methyl-1H-indole is a challenging transformation. A more common approach involves the synthesis of the indole ring with the desired C7 substituent already in place or in the form of a precursor.

One plausible route involves starting with a suitably substituted aniline derivative. For instance, a 2-bromo-3-(methoxymethyl)aniline could be a key intermediate. This aniline could then undergo a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with a suitable partner to form the indole ring. nih.gov Alternatively, a Fischer indole synthesis could be employed, starting from a phenylhydrazine bearing a methoxymethyl group at the ortho position. nih.govyoutube.com However, the Fischer indole synthesis of 2-methoxyphenylhydrazones can sometimes lead to abnormal products, highlighting the need for careful optimization of reaction conditions. nih.gov

A direct synthesis of this compound has been reported starting from (1H-indol-7-yl)methanol. The reaction involves treatment with sodium hydride in N,N-dimethylformamide followed by the addition of a methylating agent to presumably alkylate both the nitrogen and the hydroxyl group in a one-pot fashion or a stepwise manner. chemicalbook.com

| Starting Material | Reagents | Product |

| (1H-indol-7-yl)methanol | 1. Sodium Hydride (NaH) 2. Methylating agent | This compound |

A general method for the introduction of a methoxymethyl group onto a hydroxyl function involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Therefore, if 1-methyl-1H-indol-7-ol were available, it could be readily converted to the target compound.

Comparative Analysis of Synthetic Pathways for this compound

Several synthetic strategies can be envisioned for the preparation of this compound, each with its own set of advantages and disadvantages.

Pathway A: Functionalization of a Pre-formed Indole

This approach would involve the direct C7-methoxymethylation of 1-methyl-1H-indole. While conceptually simple, direct C-H functionalization at the C7 position of an indole is notoriously difficult to achieve with high selectivity. researchgate.net Radical methodologies offer some promise but would likely require significant optimization to favor the C7 position over the more electronically rich C2 and C3 positions. researchgate.net

Pathway B: Synthesis from a Substituted Aniline

This is a more classical and often more reliable approach. Starting with a 2-substituted aniline that already contains the methoxymethyl group or a precursor at the 3-position allows for the construction of the indole ring through well-established methods like the Fischer, Reissert, or various palladium-catalyzed cyclizations. nih.govresearchgate.netmdpi.com The key challenge in this approach is the synthesis of the required substituted aniline precursor.

Pathway C: Modification of a C7-Functionalized Indole

This strategy involves starting with an indole that is already functionalized at the C7 position with a group that can be converted to a methoxymethyl group. For example, starting with 7-formyl-1-methyl-1H-indole, a two-step reduction to the alcohol followed by etherification would yield the target compound. A direct synthesis from (1H-indol-7-yl)methanol has been reported, which is then N-methylated. chemicalbook.com This appears to be a highly efficient route, provided the starting C7-hydroxymethyl indole is readily accessible.

| Pathway | Description | Advantages | Disadvantages |

| A | Direct C7-methoxymethylation of 1-methyl-1H-indole. | Atom-economical and potentially fewer steps. | Poor regioselectivity, difficult to control. |

| B | Indole ring synthesis from a pre-functionalized aniline. | High regioselectivity, utilizes well-established reactions. | May require a longer synthetic sequence to prepare the starting aniline. |

| C | Modification of a C7-functionalized indole. | High regioselectivity, can be very efficient if the starting material is available. | Availability of the C7-functionalized indole precursor can be a limiting factor. |

Inherent Reactivity Profile of the Indole Core and Substituent Effects

Substituents on the indole ring can significantly modulate this reactivity profile. Electron-donating groups, such as methoxy (B1213986) groups, enhance the electron density of the ring system, further activating it towards electrophilic substitution. chim.it For instance, methoxy-substituted indoles are known to exhibit enhanced reactivity. chim.it Conversely, electron-withdrawing groups, like a nitro group at the C3 position, can render the indole susceptible to nucleophilic attack and participate in dearomatization reactions. researchgate.net

In the case of this compound, two key substituents influence its reactivity: the N-1 methyl group and the C-7 methoxymethyl group. The N-1 methyl group prevents N-H deprotonation and subsequent N-functionalization, thereby directing reactivity towards the carbon framework. researchgate.net The C-7 methoxymethyl group, an electron-donating substituent, is expected to influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the indole core. The presence of substituents at the C7 position can direct functionalization to this position, which is otherwise less reactive than the C2 and C3 positions. rsc.org

Regioselective Reactivity Patterns of this compound

The regioselectivity of reactions involving substituted indoles is a critical aspect of their chemistry. While the C3 position is generally the most nucleophilic site in unsubstituted indoles, the presence of substituents can alter this preference. researchgate.net For this compound, the N-1 methyl group blocks reactions at the nitrogen atom. The primary sites for electrophilic attack are the C2, C3, and to a lesser extent, the positions on the benzene ring (C4, C5, C6).

Direct functionalization at the C7 position of indoles is generally challenging due to the inherent reactivity of the pyrrole ring. rsc.org However, strategic approaches have been developed to achieve C7-functionalization. The Bartoli indole synthesis, for example, is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes. wikipedia.orgthieme-connect.comnih.gov This method highlights the importance of precursor design in achieving specific substitution patterns.

For this compound, electrophilic substitution is still expected to favor the C3 position. However, under specific conditions, particularly those involving transition metal catalysis, functionalization at other positions, including the challenging C7-position, can be achieved. For instance, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C7 position of N-pivaloylindoles. nih.gov While the directing group in this case is a pivaloyl group, it demonstrates the principle of directing reactivity to the C7-position.

Carbon-Hydrogen (C-H) Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including indoles. This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to novel derivatives.

Transition Metal-Catalyzed C-H Functionalization (e.g., Pd, Cu)

Transition metals, particularly palladium (Pd) and copper (Cu), are widely employed to catalyze the functionalization of C-H bonds in indoles. These reactions often proceed through the formation of a metal-carbon bond, followed by coupling with a suitable reaction partner.

Palladium-catalyzed C-H arylation of indoles with arylboronic acids has been shown to be highly regioselective, with the choice of directing group and ligand being crucial for controlling the site of functionalization. researchgate.net While C2- and C3-arylations are more common, methods for C7-arylation have been developed. researchgate.net Copper catalysts have also been utilized in multicomponent reactions involving indoles, leading to the formation of complex carbazole (B46965) structures through a cascade of reactions that includes C-H functionalization. nih.gov For instance, copper sulfate can catalyze the reaction of 2-methylindole (B41428) with aromatic aldehydes and dienophiles to form spirotetrahydrocarbazoles. nih.gov

Rhodium (Rh) has also proven effective for the regioselective C-H functionalization of indoles. Rhodium(III) catalysts can direct the olefination of indoline (B122111) derivatives to the C7 position, followed by oxidation to yield 7-substituted indoles. acs.org This highlights the potential for late-stage functionalization of the indole core.

| Catalyst | Reaction Type | Position | Ref. |

| Palladium(II) acetate | C-H arylation | C7 | researchgate.net |

| Copper(II) sulfate | Multicomponent reaction | C2, C3 | nih.gov |

| Rhodium(III) chloride | C-H olefination | C7 | acs.org |

| Nickel | Cross-dehydrogenative coupling | C2 or C3 | acs.org |

Organocatalytic and Photoredox Catalysis in Indole Chemistry

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for mediating a variety of chemical transformations. beilstein-journals.org These methods often proceed through radical intermediates, offering unique reactivity patterns compared to traditional ionic pathways.

Photoredox catalysis, utilizing visible light to initiate single-electron transfer (SET) processes, has been successfully applied to the functionalization of indoles. acs.orgacs.org For example, the photoredox catalyst tris(2,2′-bipyridyl)ruthenium dichloride can be used to generate radical intermediates that cyclize onto the indole ring. acs.org This approach has been used for the intramolecular radical addition to indoles. acs.org The combination of photoredox catalysis with organocatalysis has also enabled enantioselective α-alkylation of aldehydes with indoles. acs.org

Organocatalyzed photoredox reactions provide a sustainable approach to C-H functionalization and the synthesis of heterocycles. beilstein-journals.org These reactions can be categorized into reductive and oxidative quenching cycles, depending on the initial electron transfer event involving the photoexcited catalyst. beilstein-journals.org

Cross-Dehydrogenative Coupling (CDC) Reactions for Bond Formation

Cross-dehydrogenative coupling (CDC) represents a highly efficient strategy for forming C-C and C-heteroatom bonds by directly coupling two C-H bonds, typically with the aid of an oxidant. This approach avoids the need for pre-functionalized substrates and generates water as the only byproduct.

CDC reactions have been successfully applied to indoles, enabling the formation of various bisindole and indolyl-substituted compounds. For example, the oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles can produce 2,2-disubstituted indolin-3-ones. nih.govmdpi.com This transformation has been achieved using oxidants like TEMPO+ClO4−. mdpi.com Nickel-catalyzed CDC reactions have also been developed for the regioselective coupling of indoles with inactive C(sp3)–H bonds, such as those in 1,4-dioxane, using di-tert-butyl peroxide (DTBP) as the oxidant. acs.org This method allows for the divergent synthesis of C2- or C3-alkylated indoles. acs.org Furthermore, cobalt-catalyzed dehydrogenative cross-coupling of indoles with alcohols provides a direct route to indole ethers. rsc.org

Reactions Involving the N-1 Methyl and C-7 Methoxymethyl Substituents

The substituents on the this compound core play a crucial role in directing its reactivity and can also participate in chemical transformations.

The N-1 methyl group precludes reactions that typically occur at the N-H bond of unsubstituted indoles, such as deprotonation followed by alkylation or acylation. orgsyn.org This simplifies the reactivity profile by focusing transformations on the carbon framework. 1-Methylindole (B147185) itself is a versatile reactant for preparing a range of pharmaceutically active compounds and is known to undergo reactions such as benzylation. sigmaaldrich.com

The C-7 methoxymethyl group is a key functional handle that can be involved in various reactions. While the methoxy group is generally stable, the benzylic-like C-H bonds of the methyl group are susceptible to oxidation or other transformations under specific conditions. Furthermore, the methoxy group itself can be cleaved under harsh acidic or basic conditions, although this is generally not a desired reaction pathway. More synthetically useful transformations would involve the activation of the C-H bonds of the methoxymethyl group or its conversion into other functional groups to create more complex molecular architectures.

Exploration of Rearrangement Reactions (e.g., Ylide Rearrangements)

Rearrangement reactions offer powerful synthetic routes to complex molecular architectures. One notable class of rearrangements applicable to systems like this compound is the Sommelet-Hauser rearrangement. This reaction typically involves the formation of a benzylic quaternary ammonium (B1175870) salt, which, upon treatment with a strong base such as sodium amide, generates a nitrogen ylide. harvard.edu This ylide then undergoes a baranlab.orgnih.gov-sigmatropic rearrangement to afford a new C-C bond at the ortho position of the aromatic ring. harvard.edunih.gov

For this compound, a hypothetical pathway towards a Sommelet-Hauser rearrangement would first involve quaternization of a derivative. For instance, if the methoxymethyl group were transformed into a group capable of stabilizing an adjacent positive charge, such as a dimethylaminomethyl group, subsequent treatment with a strong base could initiate the rearrangement. The initial deprotonation would likely occur at the benzylic position of the C7 substituent to form an ylide. This intermediate would then be in equilibrium with another ylide formed by deprotonation of one of the N-methyl groups of the quaternary ammonium salt. harvard.edu A subsequent baranlab.orgnih.gov-sigmatropic shift would lead to the formation of a new substituent at the C6 position of the indole ring. The Sommelet-Hauser rearrangement has been utilized in the synthesis of 4,7-disubstituted indoles from aryl sulfilimines, highlighting its utility in functionalizing the indole core. nih.gov A related transformation, the thia-Sommelet-Hauser rearrangement, has been catalytically employed for the synthesis of oxindoles, further demonstrating the versatility of this reaction class. wikipedia.org

Activation and Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) ether at the C7 position of this compound serves as a protective group for the corresponding alcohol, 7-(hydroxymethyl)-1-methyl-1H-indole. The activation and transformation of this group are key to further functionalization of the molecule. The MOM group is generally stable under basic and weakly acidic conditions but can be cleaved under stronger acidic conditions to reveal the parent alcohol.

The transformation of the C7-methoxymethyl group can be a pivotal step in synthetic sequences. For example, oxidation of the parent alcohol, which can be obtained after deprotection, would yield the corresponding aldehyde, 7-formyl-1-methyl-1H-indole. This aldehyde can then serve as a precursor for a variety of other functional groups.

Furthermore, the methoxymethyl group itself can be a target for direct transformation. While specific literature on the direct activation of the C7-methoxymethyl group in this particular indole is scarce, general methods for the transformation of benzylic ethers could be applicable. For instance, certain reagents can facilitate the conversion of methoxymethyl ethers to other functional groups under specific conditions.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgchemrxiv.org This reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org The ether oxygen of the methoxymethyl group at C7 in this compound can act as a DMG. harvard.eduorganic-chemistry.org This would direct lithiation to the C6 position of the indole ring. The resulting 6-lithio species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position.

The general mechanism involves the coordination of the Lewis acidic lithium of an alkyllithium reagent (e.g., n-BuLi) to the Lewis basic oxygen atom of the methoxymethyl group. organic-chemistry.org This brings the base into proximity of the C6-H bond, leading to its deprotonation and the formation of a thermodynamically stable 6-lithio-7-(methoxymethyl)-1-methyl-1H-indole intermediate. This intermediate can then react with various electrophiles.

It is important to note that the N-methyl group on the indole ring can also influence the regioselectivity of lithiation, although the directing ability of the methoxymethyl group is expected to be dominant in this case. The functionalization of indoles at the C7 position has also been achieved using transition metal-catalyzed C-H activation, often requiring a directing group on the indole nitrogen. nih.govacs.org

Table 1: Hypothetical Electrophilic Quenching of 6-Lithio-7-(methoxymethyl)-1-methyl-1H-indole

| Electrophile | Product |

| D₂O | 6-Deuterio-7-(methoxymethyl)-1-methyl-1H-indole |

| CH₃I | 6-Methyl-7-(methoxymethyl)-1-methyl-1H-indole |

| (CH₃)₃SiCl | 7-(Methoxymethyl)-6-(trimethylsilyl)-1-methyl-1H-indole |

| CO₂ then H⁺ | This compound-6-carboxylic acid |

| DMF | This compound-6-carbaldehyde |

This table presents hypothetical products based on the principles of directed ortho-metalation and electrophilic quenching. Actual yields and reaction conditions would require experimental validation.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and developing new synthetic methodologies.

Investigation of Reaction Pathways and Intermediates

The reaction pathways for the transformations of this compound are dictated by the nature of the reagents and reaction conditions. In the case of directed ortho-metalation, the key intermediate is the 6-lithio species, stabilized by chelation to the C7-methoxymethyl group. The stability and reactivity of this intermediate determine the success of the subsequent electrophilic quench.

For rearrangement reactions like the Sommelet-Hauser rearrangement, the crucial intermediates are the ylides formed upon deprotonation of a suitable quaternary ammonium salt precursor. harvard.edu The regioselectivity of the rearrangement is governed by the relative stability and reactivity of the possible ylide intermediates and the transition state energies of the competing baranlab.orgnih.gov-sigmatropic rearrangement pathways.

Mechanistic studies on the C7-functionalization of indoles have often implicated the formation of organometallic intermediates, particularly in transition metal-catalyzed reactions. nih.gov For instance, ruthenium-catalyzed C7-amidation and alkenylation of N-pivaloylindoles are proposed to proceed through a C-H ruthenation step, forming a six-membered ruthenacycle intermediate. nih.gov While our target molecule lacks the N-pivaloyl directing group, these studies provide valuable insights into the fundamental steps involved in C7-functionalization.

Kinetics and Thermodynamics of Indole-Based Reactions

The kinetics and thermodynamics of chemical reactions provide quantitative insights into their rates and equilibria. For indole-based reactions, these parameters are influenced by the electronic and steric properties of the substituents.

Kinetics: Kinetic studies on the reactions of substituted indoles have been reported, providing information on reaction rates and mechanisms. For example, kinetic investigations of the nitrosation of 3-substituted indoles have revealed details about the reaction mechanism and the influence of acidity. nih.govorganic-chemistry.org Similarly, kinetic studies on the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles have been used to determine the relative migratory aptitudes of different alkyl groups. baranlab.org For this compound, kinetic studies of its reactions, such as lithiation or transformations of the methoxymethyl group, would be necessary to determine rate constants, reaction orders, and activation energies. Such data would be invaluable for optimizing reaction conditions and understanding the underlying mechanisms.

Computational and Advanced Spectroscopic Characterization of 7 Methoxymethyl 1 Methyl 1h Indole

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 7-(Methoxymethyl)-1-methyl-1H-indole is determined through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide critical data.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the indole (B1671886) ring, the N-methyl group, the methoxymethyl substituent at the C7 position, and the O-methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating nature of the substituents and their positions on the indole ring. The N-methyl group typically appears as a sharp singlet, while the benzylic protons of the methoxymethyl group (-CH₂-) will also be a singlet. The protons of the methoxy (B1213986) group (-OCH₃) will present as another characteristic singlet.

While specific experimental data for this exact compound is not widely published, data from closely related structures, such as 7-methylindole (B51510) and other substituted indoles, can be used to predict the expected chemical shifts. chemicalbook.com For instance, the protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region, with their coupling patterns revealing their relative positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbons in the indole ring, the N-methyl carbon, the methylene (B1212753) carbon of the methoxymethyl group, and the methoxy carbon can be precisely measured. These shifts are sensitive to the local electronic environment, confirming the substitution pattern.

| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.7 - 3.9 | ~31 - 33 |

| C2-H | ~7.0 - 7.2 | ~128 - 130 |

| C3-H | ~6.4 - 6.6 | ~101 - 103 |

| C4-H | ~7.0 - 7.2 | ~120 - 122 |

| C5-H | ~6.9 - 7.1 | ~120 - 122 |

| C6-H | ~6.7 - 6.9 | ~110 - 112 |

| C7-CH₂-O | ~4.6 - 4.8 | ~65 - 70 |

| O-CH₃ | ~3.3 - 3.5 | ~58 - 60 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The expected monoisotopic mass is 175.0997 g/mol . Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for substituted indoles include the loss of substituents. For this molecule, characteristic fragments might correspond to the loss of the methoxy group (•OCH₃, 31 Da) or the entire methoxymethyl group (•CH₂OCH₃, 45 Da). The fragmentation of the parent indole ring itself is also a well-understood process. nist.gov Analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data.

The electronic absorption (UV-Vis) and fluorescence spectra of indole and its derivatives are sensitive to the nature and position of substituents on the ring system. core.ac.ukutep.edu The indole chromophore possesses two low-energy electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov The position and intensity of these bands are modulated by substituents.

For this compound, the absorption spectrum is expected to show characteristic bands in the ultraviolet region, typically between 250 and 300 nm. The N-methylation and the C7-methoxymethyl substitution, both being electron-donating groups, are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. nih.gov Solvent polarity can also influence the spectra; a shift to longer wavelengths is often observed in more polar solvents, which suggests a π → π* transition. rsc.org

Fluorescence spectroscopy provides information about the excited state of the molecule. Indole derivatives are often fluorescent, and the emission wavelength and quantum yield are highly dependent on the molecular structure and environment. nih.gov The emission spectrum of this compound would likely exhibit a Stokes shift (the difference between the absorption and emission maxima), which is characteristic of fluorescent molecules. The specific emission properties would be influenced by the electron-donating substituents, which can affect the energy of the emitting state. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹.

C-O-C stretching: The ether linkage in the methoxymethyl group will exhibit a strong, characteristic C-O-C asymmetric stretching band, typically in the range of 1150-1085 cm⁻¹. This would be a key diagnostic peak.

Indole Ring Vibrations: The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings occur in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations associated with the indole ring and the N-methyl group would also be present.

A combined FTIR and Raman analysis provides a more complete vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable for complementing experimental data, offering insights into the electronic structure, stability, and reactivity of molecules that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) is a powerful quantum-chemical method used to model the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis spectra). These calculated values can be compared with experimental data to confirm structural assignments. nih.gov

Analyze Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for understanding the molecule's electronic transitions and chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties.

Generate an Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this indole derivative, the nitrogen atom and the oxygen atom of the methoxy group are expected to be regions of high electron density.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations can reveal the preferred three-dimensional arrangements, or conformations, of a molecule and how it might change its shape in different environments. For a molecule like this compound, MD simulations can elucidate the rotational freedom around the single bonds, particularly the C7-CH2 and O-CH3 bonds of the methoxymethyl group.

In studies of similar indole derivatives, MD simulations have been instrumental in understanding their conformational stability. For instance, simulations of other 1,7-disubstituted indoles have shown that the orientation of the substituents relative to the indole plane is crucial for their biological activity. The stability of these conformations is often assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions over the simulation time. A stable complex is generally indicated by low RMSD and RMSF values. nih.gov

Interactive Data Table: Representative Parameters from MD Simulations of Indole Derivatives

| Parameter | Description | Typical Values for Stable Indole Derivatives |

| RMSD (Å) | Measures the average distance between the atoms of the simulated molecule and a reference structure. Lower values indicate greater stability. | < 3 Å |

| RMSF (Å) | Indicates the fluctuation of each atom around its average position. Higher values suggest greater flexibility. | Varies by region; flexible loops show higher values. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. Consistent values suggest a stable overall fold. | Relatively stable with minor fluctuations. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. Changes can indicate conformational shifts. | Can fluctuate depending on the movement of flexible side chains. |

In Silico Modeling of Molecular Interactions with Chemical Targets

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. nih.govthesciencein.org

Given the structural similarities of this compound to other biologically active indole derivatives, it is plausible that it could interact with similar targets. For example, various substituted indoles have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and tyrosinase, as well as receptors like the estrogen receptor alpha (ER-α). nih.govmdpi.comrsc.org

Molecular docking studies on these related compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole scaffold and the active site of the target protein. nih.gov For this compound, the methoxymethyl group could potentially form hydrogen bonds with amino acid residues in a binding pocket, while the indole ring itself could engage in π-π stacking or hydrophobic interactions.

The predicted binding affinity, often expressed as a docking score or binding energy, can provide a preliminary assessment of the compound's potential biological activity. For instance, in a study of indole-based benzamides targeting ER-α, the most promising compounds exhibited strong binding affinities in molecular docking simulations, which were further validated by MD simulations. nih.gov Similarly, coumarin-indole hybrids have been evaluated as anti-α-glucosidase agents, with docking studies revealing binding energies in the range of -8.26 to -9.08 kcal/mol for the most potent compounds. nih.gov

Interactive Data Table: Examples of In Silico Docking of Indole Derivatives with Biological Targets

| Indole Derivative Class | Biological Target | Key Interactions Observed | Reference |

| Indole-based benzamides | Estrogen Receptor Alpha (ER-α) | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Coumarin-indole hybrids | α-glucosidase | Hydrogen bonds with active site residues | nih.gov |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | π-π stacking, hydrogen bonds | mdpi.com |

| 1-benzyl-indole hybrids | Tyrosinase | Interactions with catalytic site residues | rsc.org |

| Indole-tetrazole derivatives | Estrogen Receptor Alpha (ER-α) | Conformational changes inducing antagonistic effect | rsc.org |

These examples underscore the utility of in silico modeling in predicting the molecular interactions of novel compounds. While specific data for this compound is not available, these studies on analogous structures provide a strong foundation for future computational investigations into its potential biological targets and mechanism of action.

Synthesis and Exploration of Derivatives and Analogues of 7 Methoxymethyl 1 Methyl 1h Indole

Systematic Structural Modifications at the Indole (B1671886) Core and Substituent Positions

The synthesis and modification of the 7-(methoxymethyl)-1-methyl-1H-indole scaffold leverages established and innovative indole synthesis methodologies. The core indole structure is typically assembled using classic reactions like the Fischer, Bartoli, or Bischler indole syntheses, which allow for the introduction of substituents at specific positions.

Systematic modifications of this parent compound can be approached by altering substituents at three key locations: the indole nitrogen (N1), the methoxymethyl group at position 7 (C7), and other positions on the carbocyclic ring (C4, C5, C6) or the pyrrole (B145914) ring (C2, C3).

N1-Position: The methyl group at the N1 position is often introduced via N-alkylation using an appropriate methylating agent like methyl iodide in the presence of a base such as sodium hydride. chemicalbook.com This position is a common site for modification. Varying the alkyl or aryl substituent at N1 can significantly impact the compound's steric and electronic properties.

C7-Substituent: The methoxymethyl group at C7 is a key feature. Modifications can include altering the length of the alkyl chain (e.g., ethoxymethyl, propoxymethyl) or replacing the methyl ether with other functional groups (e.g., hydroxymethyl, aminomethyl) to probe the effects of hydrogen bonding and polarity. The synthesis of related compounds like 4-(methoxymethyl)-2-methylindole has been achieved through a multi-step process starting from 4-bromo-3-nitrotoluene, involving a Bartoli reaction and subsequent functional group manipulations. rsc.org

Indole Core: Modifications to other positions on the indole ring are critical for fine-tuning the molecule's properties. Halogenation (e.g., bromination) at various positions can introduce synthetic handles for further cross-coupling reactions, allowing for the attachment of diverse aryl, alkyl, or other functional groups. For instance, the synthesis of 7-bromo-4-(methoxymethyl)-2-methylindole highlights how a bromine atom can be incorporated and later removed via radical reduction or used for further derivatization. rsc.org

A general approach to synthesizing substituted indoles involves the Fischer indole synthesis, where a substituted phenylhydrazine (B124118) is reacted with a ketone or aldehyde. nih.gov For the target compound, this could involve the reaction of 2-(methoxymethyl)-6-methylphenylhydrazine with an appropriate carbonyl compound.

Synthesis of Libraries of Analogues for Structure-Reactivity Relationship (SRR) Studies

To systematically investigate how structural changes influence the chemical reactivity and potential biological activity of this compound, libraries of analogues are synthesized. This approach allows for the establishment of Structure-Reactivity Relationships (SRR), which are crucial for optimizing molecular properties.

The synthesis of these libraries often employs combinatorial or parallel synthesis techniques. A common strategy involves preparing a core intermediate that can be readily diversified in the final steps. For example, a key intermediate like 4-(1H-indol-3-yl)butanoic acid has been used to generate a library of hybrid molecules. nih.gov This core was converted into a nucleophilic thiol, which was then reacted with a variety of synthesized electrophiles to produce a series of final compounds. nih.gov

A hypothetical SRR study for this compound might involve the following modifications:

| Position of Modification | Type of Substituent Variation | Rationale for Study |

| N1-Position | Small alkyl chains (ethyl, propyl), benzyl (B1604629) groups, substituted phenyl rings. | To probe steric hindrance and electronic effects on the indole nitrogen. |

| C2-Position | Introduction of various functional groups (e.g., esters, amides, ketones). | To explore the impact on conjugation and reactivity of the pyrrole ring. |

| C7-Methoxymethyl | Variation of the ether group (ethoxy, benzyloxy) or replacement with other functionalities (e.g., -CH₂OH, -CH₂F). | To assess the role of the C7 substituent's size, polarity, and hydrogen-bonding capacity. |

| Benzene (B151609) Ring (C4, C5, C6) | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂). | To systematically study the effect of electronics on the indole core's reactivity. |

By synthesizing and analyzing these libraries, researchers can correlate specific structural features with observed changes in chemical behavior, such as reaction rates, equilibrium constants, or spectroscopic properties.

Development of Novel Hybrid Indole Scaffolds

To explore new chemical space and combine the desirable properties of different molecular classes, novel hybrid scaffolds incorporating the indole moiety are frequently developed. This strategy involves covalently linking an indole derivative to another distinct heterocyclic or functional scaffold.

One successful approach involves creating hybrids of indoles and oxadiazoles. nih.gov In one study, 4-(1H-indol-3-yl)butanoic acid was converted in multiple steps to a nucleophilic 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol intermediate. This intermediate was then reacted with a series of electrophilic N-(substituted-phenyl)butanamides to generate a library of indole-oxadiazole hybrids. nih.gov This modular synthesis allows for significant structural diversity in the final products.

Another strategy involves creating hybrids from natural products. For example, novel indole-containing hybrids have been designed based on the structure of millepachine (B2987336), a natural product with antitumor activity. nih.gov In this work, the core structure of millepachine was modified by replacing a benzene ring with an indole ring and linking it to a benzophenone (B1666685) moiety. nih.gov This approach led to the creation of compounds with significantly enhanced biological activity compared to the parent natural product. nih.gov

These examples demonstrate a powerful strategy in medicinal chemistry where the indole scaffold from a compound like this compound could be combined with other pharmacophores to create novel hybrid molecules with unique and potentially enhanced properties.

Broader Impact and Future Research Trajectories in Chemical Sciences

Advancements in Methodologies for Complex Heterocyclic Synthesis

Specific synthetic methodologies for 7-(Methoxymethyl)-1-methyl-1H-indole are not detailed in the available literature. However, the synthesis of substituted indoles is a mature field of organic chemistry, with numerous named reactions and modern catalytic methods being continuously developed. chemicalbook.comwikipedia.org These methods often focus on the construction of the indole (B1671886) core and the introduction of various substituents. nih.gov The synthesis of a specifically substituted indole like this compound would likely involve a multi-step process, potentially starting from a pre-functionalized benzene (B151609) derivative or a substituted aniline (B41778).

Contributions to Understanding Reaction Mechanisms and Chemical Reactivity

There are no specific studies available that detail the reaction mechanisms or chemical reactivity of this compound. The reactivity of the indole nucleus is generally characterized by its electron-rich nature, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of a methoxymethyl group at the C7 position and a methyl group at the N1 position would influence the electron distribution within the ring system and, consequently, its reactivity. chim.it

Applications in Chemical Biology as a Scaffold for Molecular Probes and Discovery

While there is no direct evidence of this compound being used as a molecular probe, the indole scaffold is a common feature in many biologically active molecules and is frequently used in the design of such probes. orgsyn.org The versatility of the indole ring allows for the introduction of various functional groups, making it a privileged scaffold in medicinal chemistry. nih.gov

Design Principles for Indole-Based Scaffolds in Target Engagement Studies

The design of indole-based scaffolds for target engagement often relies on modifying the substitution pattern on the indole ring to achieve specific interactions with biological targets. nih.gov The methoxymethyl and methyl groups of this compound would contribute to its steric and electronic properties, which could be tailored for specific binding pockets.

Elucidation of Molecular Recognition and Interaction Mechanisms

Specific molecular recognition studies involving this compound are not available. In general, the indole nucleus can participate in various non-covalent interactions, including hydrogen bonding (if the N-H is unsubstituted), π-stacking, and hydrophobic interactions, which are crucial for molecular recognition. orgsyn.org

Emerging Directions in Indole Chemistry and Synthesis

Emerging trends in indole chemistry include the development of more efficient and environmentally friendly synthetic methods, such as C-H activation and multicomponent reactions, to access diverse indole derivatives. nih.gov There is also a continuous effort to explore new applications of indole-containing compounds in materials science and chemical biology. chemicalbook.comchim.it

Q & A

Q. What are the recommended synthetic routes for preparing 7-(Methoxymethyl)-1-methyl-1H-indole, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves introducing the methoxymethyl group onto the indole core. A common approach is alkylation using methoxymethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, analogous syntheses of substituted indoles emphasize low-temperature reactions (0–5°C) in dichloromethane to minimize side reactions . Optimization includes:

- Temperature control : Prevents overreaction of sensitive functional groups.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .

Note: Characterization via -NMR should confirm the absence of unreacted starting materials.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for verifying substituent positions. For example, the methoxymethyl group shows distinct singlet peaks for the methylene (-CH-) and methoxy (-OCH) protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. experimental m/z) .

- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities, particularly when tautomerism or steric effects are suspected .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELX software resolve ambiguities in the structural determination of this compound?

- Methodological Answer : SHELXL (part of the SHELX suite) refines crystal structures by modeling thermal displacement parameters and handling twinning or high-resolution data. Key steps include:

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Structure solution : SHELXD identifies heavy atoms, while SHELXE refines phases for experimental phasing .

- Validation : Check R-factors (e.g., R < 0.05 for high-quality data) and residual electron density maps to confirm absence of disorder .

Q. What strategies can address contradictory reactivity data observed in the functionalization of this compound under varying reaction conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., electrophilic substitution vs. side-chain oxidation). Systematic approaches include:

- Control experiments : Vary solvents (polar vs. nonpolar), catalysts (Lewis acids like AlCl), and temperatures to isolate dominant pathways .

- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to identify intermediates.

- Computational modeling : Density Functional Theory (DFT) calculations predict regioselectivity and transition states .

Q. How does the electronic environment of the methoxymethyl group influence the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer : The methoxymethyl group acts as an electron-donating substituent, directing electrophiles to specific positions on the indole ring. For example:

- Nitration : Favors the 5-position due to resonance activation .

- Halogenation : Iodine or bromine may prefer the 3-position, as observed in analogous bromo-iodo-methoxymethyl indoles .

Experimental validation via -NMR coupling constants and NOE correlations can confirm substitution patterns .

Q. What methodological approaches are recommended for analyzing potential tautomerism or dynamic behavior in this compound derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detects coalescence of proton signals at different temperatures, indicating tautomeric equilibria .

- X-ray crystallography : Resolves static structures and identifies hydrogen-bonding networks that stabilize specific tautomers .

- DFT calculations : Predict relative stability of tautomers and energy barriers for interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.